1-[(3-Methoxybenzoyl)amino]-3-phenylurea
Description
1-[(3-Methoxybenzoyl)amino]-3-phenylurea is a phenylurea derivative characterized by a urea core (-NH-CO-NH-) substituted with a 3-methoxybenzoyl group and a phenyl ring. The compound’s applications may span agrochemical or pharmaceutical fields, inferred from the roles of similar phenylureas as herbicides or antimicrobials .
Properties
IUPAC Name |
1-[(3-methoxybenzoyl)amino]-3-phenylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3/c1-21-13-9-5-6-11(10-13)14(19)17-18-15(20)16-12-7-3-2-4-8-12/h2-10H,1H3,(H,17,19)(H2,16,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXOVQMWBQJGYLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NNC(=O)NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[(3-Methoxybenzoyl)amino]-3-phenylurea typically involves the reaction of 3-methoxybenzoyl chloride with phenylurea in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or chloroform, and the reaction is carried out at room temperature or slightly elevated temperatures. The product is then purified through recrystallization or chromatography techniques .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include continuous flow reactions and the use of automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
1-[(3-Methoxybenzoyl)amino]-3-phenylurea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group, where nucleophiles such as amines or thiols replace the methoxy group, forming new derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-[(3-Methoxybenzoyl)amino]-3-phenylurea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its structure suggests it may interact with specific biological targets, making it a candidate for drug development.
Industry: In industrial applications, it is used in the synthesis of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[(3-Methoxybenzoyl)amino]-3-phenylurea involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, inhibiting or modulating the activity of these targets. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation. Detailed studies are required to elucidate the exact mechanisms and pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Effects on the Aromatic Rings
- Electron-Donating vs. For example, 1-(3,4-dichlorophenyl)-3-phenylurea (triclocarban) exhibits high lipophilicity due to its chlorine substituents, favoring antimicrobial activity but limiting water solubility. Cyano Substitution: 1-(2-cyanophenyl)-3-phenylurea features a strong electron-withdrawing cyano group, which may reduce hydrogen-bond donor capacity but enhance stability in hydrophobic environments.
Urea vs. Thiourea Derivatives
- Hydrogen Bonding and Lipophilicity :
Influence of Additional Functional Groups
- Heterocyclic Moieties : Compounds like 1-{8-methyl-2-[1-(3-trifluoromethylbenzyl)-1H-pyrazol-4-yl]-8H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-yl}-3-phenylurea incorporate pyrazole and trifluoromethyl groups, enhancing steric bulk and electronic effects. These modifications can alter binding affinities to biological targets, as seen in kinase inhibitors or cytotoxic agents.
- Piperazine and Pyridine Rings : Derivatives such as N-[5-(4-{[4-(3-methoxybenzoyl)piperazin-1-yl]carbonyl}phenyl)pyridin-2-yl]methanesulfonamide demonstrate how additional nitrogen-containing rings improve solubility and receptor interaction versatility.
Data Tables
Table 1: Structural and Functional Comparison of Phenylurea Derivatives
Table 2: Physicochemical Properties Based on Substituents
| Substituent Type | Example Compound | logP (Estimated) | Hydrogen-Bond Capacity | Solubility (Water) |
|---|---|---|---|---|
| Electron-donating (methoxy) | 1-[(3-Methoxybenzoyl)amino]-3-phenylurea | ~2.5 | High | Moderate |
| Electron-withdrawing (Cl) | 1-(3,4-dichlorophenyl)-3-phenylurea | ~4.0 | Moderate | Low |
| Thiourea | 1-(2-chlorobenzoyl)-3-(3-methoxyphenyl)thiourea | ~3.8 | Low | Low |
Research Findings and Gaps
- Structural Insights: Crystal structures of analogs (e.g., 1-(2-chlorophenyl)-3-cycloheptylurea , 1-(2-cyanophenyl)-3-phenylurea ) reveal that hydrogen-bond networks and packing efficiency depend on substituent electronic profiles. The methoxy group in the target compound may promote tighter intermolecular interactions.
- Biological Gaps: While triclocarban and quinoxalinediones have documented activities, the target compound’s specific applications remain unexplored.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
